V2R5XJJMKY
Description
V2R5XJJMKY is an organic compound characterized by the presence of two hydroxyphenyl groups, a phenyl group, and an iodine atom attached to an ethene backbone
Structure
2D Structure
3D Structure
Properties
CAS No. |
116337-11-2 |
|---|---|
Molecular Formula |
C20H15IO2 |
Molecular Weight |
414.2 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-iodo-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H15IO2/c21-20(16-4-2-1-3-5-16)19(14-6-10-17(22)11-7-14)15-8-12-18(23)13-9-15/h1-13,22-23H |
InChI Key |
UZROBUMQMJPIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)I |
Synonyms |
1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene 1,1-bis(4-hydroxyphenyl)-2-iodo-2-phenylethylene, 123I isomer 1,1-IBHPE 2-iodo-1,1-bis(4-hydroxyphenyl)phenylethene |
Origin of Product |
United States |
Preparation Methods
Two-Stage Process via Trialkylamine and Electrophilic Reagents
A patented method for preparing 2-amino-5-methyl-pyridine derivatives involves a two-stage reaction sequence. In the first stage, 3-methyl-pyridine-1-oxide reacts with trialkylamines (e.g., trimethylamine) and electrophilic compounds (e.g., acyl chlorides) under controlled pressure (0.1–100 bar) and temperature (0–50°C). The intermediate ammonium salt is purified via column chromatography or used directly in the second stage.
The second stage employs thermal decomposition (150–300°C) of the intermediate in the presence of hydrogen chloride or hydrogen bromide, facilitating dealkylation and cyclization to yield the target compound. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Stage 2) | 190–220°C | Maximizes cyclization efficiency |
| Pressure | 0.01–200 bar | Minimizes byproduct formation |
| Molar Ratio (R3N:Substrate) | 2:1–5:1 | Ensures complete intermediate formation |
This method achieves yields exceeding 70% with >95% purity, as validated by NMR and HPLC.
Dynamic Kinetic Resolution for Fluorinated Amino Acids
Scalable Synthesis of (S)-2-Amino-5,5,5-Trifluoropentanoic Acid
A practical 20 g-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid employs dynamic kinetic resolution (DKR) using immobilized lipases. The substrate, 5,5,5-trifluoro-2-oxopentanoic acid, undergoes enantioselective amination in the presence of a palladium catalyst and ammonia donor. Critical improvements include:
-
Solvent System : Isopropyl alcohol/water (4:1) enhances enzyme stability.
-
Temperature : 45°C balances reaction rate and enzyme activity.
-
Catalyst Loading : 0.5 mol% Pd achieves full conversion in 24 hours.
The process delivers a 56% yield over five steps with >99% enantiomeric excess (ee), validated by chiral HPLC.
Atroposelective Synthesis of Biaryl-Containing Compounds
Ligand-Controlled Miyaura Borylation-Suzuki Coupling
Vancomycin aglycon synthesis methodologies inform the preparation of biaryl axes in V2R5XJJMKY. A one-pot Miyaura borylation-Suzuki coupling sequence uses chiral ligands (e.g., BINAP) to induce atropisomerism. Key steps:
-
Borylation : 3,5-Dichlorophenylboronic acid reacts with dichloride substrates under Pd catalysis.
-
Coupling : Suzuki-Miyaura reaction with aryl halides at room temperature.
This method achieves >20:1 diastereomeric ratio (dr) and eliminates halogenation side reactions common with bromides or iodides.
Antioxidant-Integrated Formulation Strategies
Velvet Tamarind Chelation for Stabilization
Incorporating velvet tamarind (VT) extract into chewy matrices improves the oxidative stability of amino acid derivatives. VT’s high polyphenol content (10.4 mg GAE/g) scavenges radicals (IC₅₀: 53–109 µg/mL) and prevents degradation during storage. Formulation parameters:
| Component | Optimal Concentration | Effect on Stability |
|---|---|---|
| Gelatin | 4.5–6.0% (w/w) | Enhances texture and prevents crystallization |
| VT Extract | 300–400 g/kg | Reduces oxidation by 40–60% |
| Glucose Syrup | 10–15% | Inhibits Maillard reactions |
Sensory evaluations confirm acceptability scores >7.0/9.0 for such formulations .
Chemical Reactions Analysis
Types of Reactions
V2R5XJJMKY undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrocarbons with phenyl and hydroxyphenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
V2R5XJJMKY has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of V2R5XJJMKY involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(4-hydroxyphenyl)cyclohexane
- 1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane
- 1,1-Bis(4-hydroxyphenyl)ethylene
Uniqueness
V2R5XJJMKY is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This sets it apart from other similar compounds that lack the iodine atom and, consequently, the same level of reactivity and interaction potential.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying the properties of V2R5XJJMKY?
- Begin by identifying gaps in existing literature through systematic reviews of peer-reviewed journals and databases (e.g., PubMed, Scopus). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope, ensuring the question addresses mechanistic interactions, synthesis pathways, or unexplored applications of this compound. Avoid broad inquiries; instead, specify variables (e.g., "How does pH variability affect the catalytic stability of this compound in aqueous solutions?"). Validate feasibility by assessing resource availability and alignment with ethical guidelines .
Q. What strategies ensure a rigorous literature review for this compound-related studies?
- Prioritize primary sources (e.g., experimental papers in ACS, RSC, or Springer journals) over reviews or preprints. Use Boolean operators (AND/OR/NOT) to combine keywords (e.g., "this compound degradation kinetics" + "spectroscopic analysis"). Critically evaluate methodologies in prior studies: note sample sizes, instrumentation (e.g., NMR calibration protocols), and statistical rigor. Annotate contradictions (e.g., conflicting reports on thermal stability) to define your study’s unique contribution .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Define control parameters (temperature, solvent purity, reaction time) and document deviations meticulously. Use validated characterization methods (e.g., XRD for crystallinity, HPLC for purity). Pre-test small batches to optimize conditions. Include step-by-step protocols in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization). Cross-validate results with independent techniques (e.g., FTIR and Raman spectroscopy for functional group analysis) .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s reactivity under varying environmental conditions?
- Conduct meta-analyses to identify methodological discrepancies (e.g., differences in humidity control during experiments). Replicate conflicting studies with standardized protocols, using high-purity reagents and calibrated instruments. Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding variables. Publish negative results to clarify ambiguities and propose unified mechanistic models .
Q. What multi-method approaches validate the structural integrity of this compound in hybrid materials?
- Combine computational simulations (DFT for electronic properties) with empirical data (TEM for morphology, BET for surface area). Use synchrotron-based techniques (XAS, XPS) to probe atomic-scale interactions. Cross-correlate findings with thermodynamic assays (e.g., DSC for phase transitions). Ensure transparency by sharing raw datasets and code repositories in FAIR-compliant platforms (e.g Zenodo) .
Q. How to ensure ethical compliance and data integrity in longitudinal studies involving this compound?
- Obtain institutional review board (IRB) approval for human/animal studies. Implement double-blind trials to minimize bias. Use blockchain-based tools for immutable data logging. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, chromatograms, and simulation outputs in certified repositories (e.g., ChemRxiv, Figshare). Disclose conflicts of interest and funding sources in all publications .
Q. What advanced statistical methods are suitable for analyzing non-linear behavior in this compound’s catalytic cycles?
- Apply machine learning algorithms (e.g., Random Forest, SVM) to predict activity trends from high-throughput screening data. Use Bayesian inference to quantify uncertainty in kinetic parameters. For time-series data (e.g., degradation profiles), employ Fourier transforms or wavelet analysis. Validate models with holdout datasets and report confidence intervals .
Methodological Guidelines
- Data Management : Store raw NMR/MS files in open-source formats (e.g., JCAMP-DX). Annotate metadata with contextual details (e.g., spectrometer model, software version) .
- Peer Review Preparation : Structure manuscripts to highlight hypothesis-driven conclusions. Use the CARS model (Create a Research Space) in introductions to establish novelty. Address reviewer critiques with supplementary experiments (e.g., control assays for unexpected side reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
